
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to an amine, with additional chloro and methoxy substituents on the aromatic rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine typically involves the condensation reaction between 3-chloro-2-methyl-aniline and 3,4-dimethoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be achieved using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the risk of side reactions and degradation.
化学反应分析
Types of Reactions
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with different functional groups replacing the chloro or methoxy groups.
科学研究应用
Chemistry
In chemistry, (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. It can be used in the preparation of ligands for coordination chemistry and as an intermediate in the synthesis of heterocyclic compounds.
Biology and Medicine
In biological and medicinal research, this compound has potential applications as a pharmacophore in the design of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of dyes and pigments. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of colorants.
作用机制
The mechanism of action of (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-phenyl)-amine
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzyl)-amine
- (3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-hydrazine
Uniqueness
(3-Chloro-2-methyl-phenyl)-(3,4-dimethoxy-benzylidene)-amine is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both chloro and methoxy groups on the aromatic rings provides a unique electronic environment that can be exploited in various chemical reactions and applications.
属性
分子式 |
C16H16ClNO2 |
|---|---|
分子量 |
289.75 g/mol |
IUPAC 名称 |
N-(3-chloro-2-methylphenyl)-1-(3,4-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C16H16ClNO2/c1-11-13(17)5-4-6-14(11)18-10-12-7-8-15(19-2)16(9-12)20-3/h4-10H,1-3H3 |
InChI 键 |
RZZMWBWSAKVDEU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1Cl)N=CC2=CC(=C(C=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
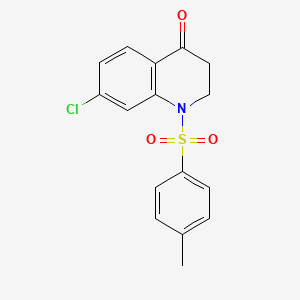

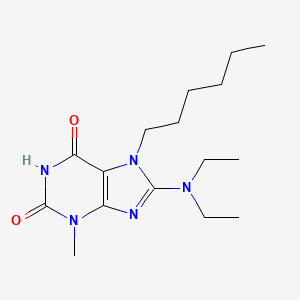

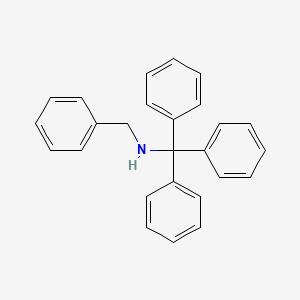
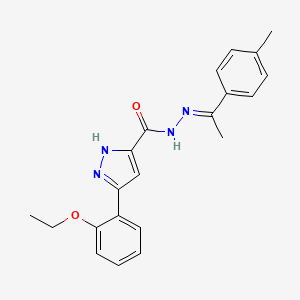

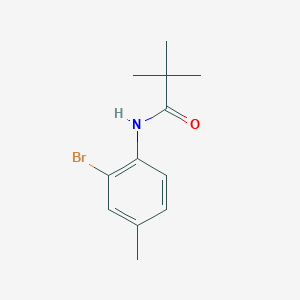
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11993249.png)

![(5E)-3-benzyl-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993269.png)
![5-(2,4-Dichlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993274.png)

